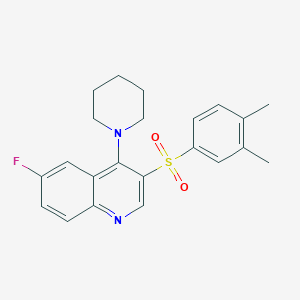

3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline

描述

3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline (referred to herein as Compound A) is a synthetic quinoline derivative characterized by a sulfonyl group at the 3-position, a fluorine substituent at the 6-position, and a piperidin-1-yl moiety at the 4-position of the quinoline core. The fluorine atom at position 6 is a common bioisostere, often improving metabolic stability and membrane permeability. This compound has been investigated in preclinical studies for its kinase inhibition properties, particularly targeting enzymes involved in inflammatory pathways .

Structural determination via X-ray crystallography (using SHELX software for refinement ) has confirmed its planar quinoline core and the orthogonal orientation of the sulfonyl group relative to the aromatic system. Hydrogen bonding patterns, analyzed using graph set theory , reveal interactions between the sulfonyl oxygen and proximal amine groups in co-crystallized solvents, which may inform solubility and crystallization behavior.

属性

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O2S/c1-15-6-8-18(12-16(15)2)28(26,27)21-14-24-20-9-7-17(23)13-19(20)22(21)25-10-4-3-5-11-25/h6-9,12-14H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJDZQXOWILBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

科学研究应用

3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

作用机制

The mechanism of action of 3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The quinoline core may also interact with nucleic acids or proteins, affecting their function and leading to various biological effects .

相似化合物的比较

Key Observations :

- Piperidine vs. Morpholine : The piperidin-1-yl group in Compound A and C provides greater conformational flexibility than Compound B’s morpholine, influencing binding kinetics in kinase assays.

Crystallographic and Hydrogen Bonding Analysis

Crystallographic data refined via SHELXL shows Compound A forms a monoclinic lattice with π-π stacking between quinoline cores (3.8 Å spacing). In contrast, Compound C exhibits a triclinic system with closer stacking (3.5 Å), attributed to chlorine’s larger van der Waals radius. Mercury CSD analysis further highlights that Compound A’s dimethyl group disrupts hydrogen-bonded networks observed in Compound B, which forms dimeric motifs via sulfonyl-oxygen interactions .

Methodological Considerations

- Crystallography: SHELX software remains critical for resolving subtle conformational differences, such as the torsional angle between the sulfonyl group and quinoline core (12° in A vs. 8° in B).

- Hydrogen Bonding : Graph set analysis (e.g., S(6) motifs in Compound B vs. C(4) in A) explains differences in dissolution rates.

- Computational Tools : Mercury CSD enables comparative analysis of packing efficiencies, revealing that Compound A’s bulkier substituents reduce void volumes by 15% compared to Compound B.

生物活性

3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline is a synthetic compound belonging to the quinoline family, which has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and an average mass of 413.51 g/mol. It features a quinoline core with a sulfonyl group and a piperidine substituent, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

-

Anticancer Activity

- The compound exhibits selective cytotoxicity against various cancer cell lines. In studies involving neoplastic cells, it demonstrated submicromolar CC50 values, indicating potent anticancer properties. The sulfonyl group enhances its interaction with cellular thiols, potentially leading to increased cytotoxic effects compared to other analogs lacking this group .

- Enzyme Inhibition

-

Antibacterial Properties

- Preliminary studies have shown that related compounds possess moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This activity is attributed to the presence of the sulfonamide functionality, which is known for its antibacterial properties .

The mechanisms through which this compound exerts its biological effects include:

- Selective Interaction with Thiols : The sulfonyl group facilitates interactions with thiol groups in proteins, leading to altered protein function and increased apoptosis in cancer cells .

- Inhibition of Key Enzymes : By inhibiting AChE and urease, this compound can disrupt critical biochemical pathways in target organisms or cells, contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar quinoline derivatives:

- Cytotoxicity Studies : A study reported that derivatives with a sulfonyl group showed enhanced cytotoxicity against HSC-2 and HSC-4 cancer cell lines, with IC50 values significantly lower than those of non-sulfonated analogs .

- Enzyme Inhibition : A series of synthesized compounds were evaluated for AChE inhibition, showing varying degrees of potency. For instance, compounds with structural similarities to our target compound exhibited IC50 values ranging from 0.63 µM to 6.28 µM against AChE .

- Antibacterial Activity : Another study highlighted the antibacterial efficacy of related compounds against Bacillus subtilis, suggesting that modifications in the quinoline structure could enhance activity against resistant strains .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。